molecular formula C27H23FN6O2 B2878041 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-63-8

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2878041
CAS RN: 1031623-63-8
M. Wt: 482.519
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Quality Control Development

Research into derivatives of triazoloquinazolinones, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, highlights their promise as antimalarial agents. A study focused on developing quality control methods for this leader compound emphasizes its potential in antimalarial research. The proposed quality control methods include assessments of solubility, identification, related impurities, and assay by potentiometric titration, indicating a comprehensive approach to ensuring the substance's purity and effectiveness in further studies (Danylchenko et al., 2018).

Antagonistic Activity on 5-HT2 Receptor

Another study on related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrates their potential as 5-HT2 and alpha 1 receptor antagonists. These compounds, which share structural similarities with the queried compound, exhibited potent 5-HT2 antagonist activity, offering insights into their therapeutic potential for conditions influenced by these receptors (Watanabe et al., 1992).

Antimicrobial Applications

Compounds within the triazoloquinazoline family have also been evaluated for their antimicrobial activities. Novel derivatives, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have shown significant antimicrobial activity against a range of bacterial and fungal species. This research suggests the potential of these compounds in developing new antimicrobial agents, particularly against drug-resistant strains (Babu et al., 2015).

Anticancer Activity

Furthermore, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, closely related to the core structure of the queried compound, have been synthesized and tested for their in vitro antitumor activity. One such derivative demonstrated significant inhibitory activity against human myelogenous leukemia cells, highlighting the anticancer potential of these compounds (Cao et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst to form the intermediate compound, which is then reacted with sodium azide and copper sulfate to yield the final product.", "Starting Materials": [ "8-bromo-3-(p-tolyl)quinazolin-5(4H)-one", "2-fluorophenylpiperazine", "triethylorthoformate", "copper sulfate", "sodium azide" ], "Reaction": [ "Step 1: 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one is reacted with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst such as palladium on carbon to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide to yield the final product, 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one." ] }

CAS RN

1031623-63-8

Product Name

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Molecular Formula

C27H23FN6O2

Molecular Weight

482.519

IUPAC Name

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-6-8-18(9-7-17)24-25-29-26(35)20-11-10-19(16-23(20)34(25)31-30-24)27(36)33-14-12-32(13-15-33)22-5-3-2-4-21(22)28/h2-11,16,31H,12-15H2,1H3

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.